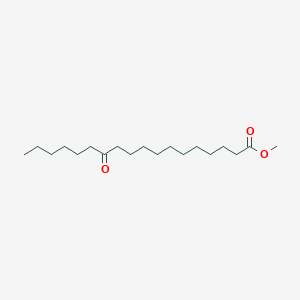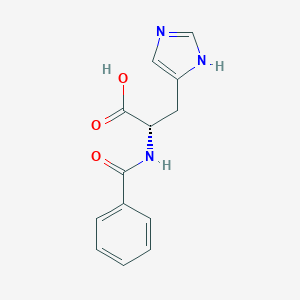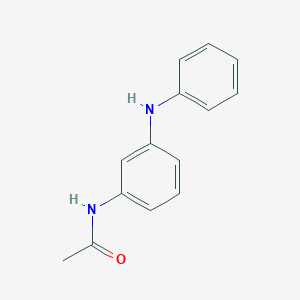
1-Phthalazinamine
Vue d'ensemble
Description
1-Phthalazinamine, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'hétérocycles fluorés
La 1-Phthalazinamine est utilisée dans la synthèse de composés hétérocycliques fluorés, connus pour leurs activités biologiques potentielles . La méthode d'ultrasonication utilisée dans cette synthèse est plus efficace que les méthodes classiques, offrant de meilleurs rendements et une meilleure maniabilité.
Applications anticancéreuses
Des dérivés de la this compound ont été synthétisés et évalués pour leurs activités antitumorales. Certains dérivés de la phthalazine 1,4-substitués présentent une cytotoxicité sélective contre diverses lignées de cellules cancéreuses, certains composés démontrant une activité supérieure par rapport aux agents chimiothérapeutiques établis.
Recherche en sonochimie
L'application des ultrasons dans les réactions chimiques, connue sous le nom de sonochimie, bénéficie de l'utilisation de la this compound. Cette approche améliore les vitesses de réaction et les rendements en produits, ce qui en fait un outil précieux en synthèse chimique .
Propriétés
IUPAC Name |
phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSCLHDMXBMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172561 | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-69-8 | |
| Record name | 1-Phthalazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phthalazinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalazin-1-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological targets of 1-Phthalazinamine derivatives and how do they exert their effects?
A1: Research suggests that this compound derivatives display interesting biological activities, with a particular focus on their potential as antitumor agents. One prominent example is AMG 900, a highly selective, orally bioavailable inhibitor of Aurora kinases []. Aurora kinases are crucial regulators of cell cycle progression, and their overexpression is implicated in tumorigenesis. AMG 900 targets and inhibits these kinases, particularly Aurora A and B, thereby disrupting cell division and potentially leading to tumor cell death. Another study highlights the antithrombotic properties of certain this compound derivatives []. Notably, N-[4-(1H-1, 2, 4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine demonstrated potent antiplatelet activity by inhibiting collagen-induced platelet aggregation. Further investigation revealed that another derivative, N-(furan-2-yl-methyl)-4-phenyl-1-pthtalazinamine, exhibited potent antagonism towards the 5-HT2A receptor, a key player in platelet aggregation triggered by serotonin. These examples illustrate the potential of this compound derivatives to interact with diverse biological targets, influencing crucial cellular processes and offering promising avenues for therapeutic intervention.
Q2: What are the structural characteristics of this compound derivatives and how do modifications impact their activity?
A2: this compound serves as a core structure for various derivatives, with modifications primarily focusing on the substituents attached to the phthalazine ring system. The presence of a fluorinated heterocyclic ring is particularly noteworthy, as it often contributes to enhanced biological activity []. For instance, in the development of AMG 900, researchers discovered that incorporating a pyrimidine ring linked through an oxygen atom to the phthalazine core was crucial for achieving oral bioavailability and potency against multidrug-resistant cancer cells []. Furthermore, the antithrombotic activity of this compound derivatives appears to be greatly influenced by the nature and length of the substituents at the 4-position of the phthalazine ring []. The presence of arylalkyl groups, particularly those containing triazole moieties, was linked to improved antithrombotic activity. This structure-activity relationship highlights the importance of strategic modifications to the this compound scaffold for optimizing desired biological effects.
Q3: What synthetic approaches are commonly employed for the preparation of this compound derivatives?
A3: The synthesis of this compound derivatives has evolved over time, with recent research emphasizing more efficient and environmentally friendly methods. A notable example is the successful utilization of ultrasonication for synthesizing various fluorinated 1-(2-(N)-benzyl) phthalazinones, this compound, and non-fluorinated 1-alkoxy/benzyloxy phthalazine derivatives []. This approach offers advantages over conventional methods in terms of improved yields, reduced reaction times, and simplified handling procedures. Another study highlights the reaction of 3-hydrazinopyridazines and 1-hydrazinophthalazines with gamma-diketones as a route to generate diverse N-1H-pyrrol-1-yl-3-pyridazinamines and N-1H-pyrrol-1-yl-1-phthalazinamines, respectively []. This method proved particularly valuable in developing antihypertensive agents, highlighting the versatility of synthetic strategies in accessing a wide range of this compound derivatives with tailored biological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)







![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)


